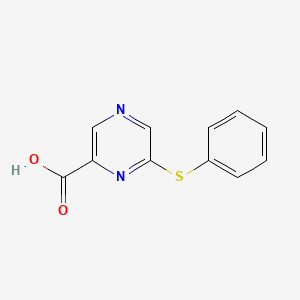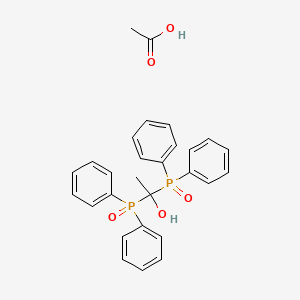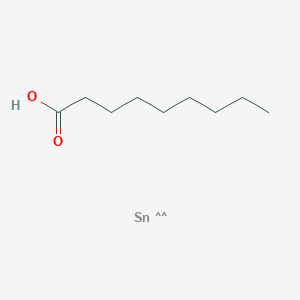
Tin(IV) nonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(IV) nonanoate, also known as stannic nonanoate, is an organotin compound where tin is in the +4 oxidation state. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to organic groups. This compound is used in various industrial applications due to its catalytic properties and ability to stabilize certain chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Tin(IV) nonanoate can be synthesized through the reaction of tin(IV) chloride with nonanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
SnCl4+4C9H19COOH→Sn(C9H19COO)4+4HCl
Industrial Production Methods
Industrial production of this compound often involves the same basic reaction but on a larger scale. The process requires careful control of temperature and reaction time to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反应分析
Types of Reactions
Tin(IV) nonanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.
Substitution: The nonanoate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize this compound.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce it.
Substitution Reactions: Ligands such as phosphines or amines can replace the nonanoate groups under appropriate conditions.
Major Products
Oxidation: Tin(IV) oxide (SnO2)
Reduction: Tin(II) compounds
Substitution: Various organotin derivatives depending on the substituent used
科学研究应用
Tin(IV) nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers and as a stabilizer in PVC manufacturing.
作用机制
The mechanism by which tin(IV) nonanoate exerts its effects is primarily through its ability to coordinate with other molecules. The tin center can form stable complexes with various ligands, facilitating catalytic reactions. In biological systems, this compound can interact with proteins and enzymes, potentially altering their activity and function.
相似化合物的比较
Similar Compounds
- Tin(IV) acetate
- Tin(IV) butyrate
- Tin(IV) octanoate
Uniqueness
Tin(IV) nonanoate is unique due to its longer carbon chain compared to other tin(IV) carboxylates. This longer chain can influence its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other tin(IV) compounds may not be as effective.
属性
CAS 编号 |
69003-53-8 |
|---|---|
分子式 |
C9H18O2Sn |
分子量 |
276.95 g/mol |
InChI |
InChI=1S/C9H18O2.Sn/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11); |
InChI 键 |
CSEPKWKFFOQADQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)O.[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
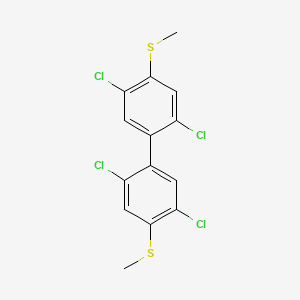
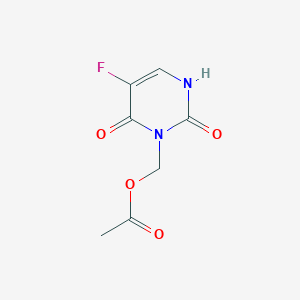

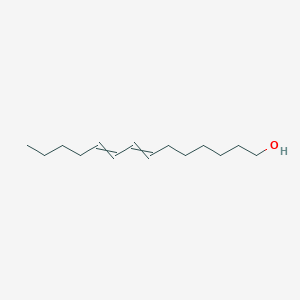
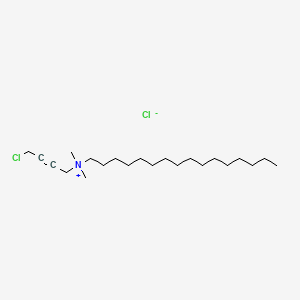
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
